N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylamino-oxoethylthio moiety and a 2-naphthamide group. This structure combines aromatic, sulfur-containing, and amide functionalities, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c27-19(23-13-15-6-2-1-3-7-15)14-29-22-26-25-21(30-22)24-20(28)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROYUUDQCWEKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where benzylamine reacts with an appropriate electrophilic intermediate.
Attachment of Naphthamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the naphthamide moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related 1,3,4-thiadiazole derivatives from the provided evidence.
Structural Analogues and Physicochemical Properties
Key structural variations among analogs include substituents on the thiadiazole ring (e.g., benzylthio, ethylthio, or phenoxy groups) and appended functional groups (e.g., acetamides, naphthamides). These modifications significantly influence physicochemical properties such as melting points and yields:
Observations :
- Benzylthio vs. Ethylthio : Benzylthio-substituted compounds (e.g., 5h) exhibit lower melting points (133–135°C) compared to ethylthio analogs (168–170°C for 5g), likely due to reduced crystallinity from steric bulk .
- Halogen Effects : Introducing a 4-chlorobenzylthio group (5j) raises the melting point slightly (138–140°C) compared to benzylthio (5h), suggesting enhanced intermolecular interactions .
- Naphthamide vs.
Observations :
- Thioether Linkages : The presence of thioether groups (e.g., benzylthio, ethylthio) correlates with enhanced bioactivity, possibly due to improved membrane permeability .
- Aromatic Substitutents : Naphthamide or benzyl groups may enhance π-π stacking interactions with biological targets, as seen in compound 4y’s anticancer activity .
- Ureido and Acetamide Moieties: Ureido-substituted thiadiazoles (e.g., 4g) show antiproliferative effects, suggesting the target compound’s benzylamino-oxoethyl group could mimic this activity .
Biological Activity
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of thiadiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure includes a naphthamide moiety, which is known for enhancing biological activity through various interactions with biological targets.
Chemical Formula : C₁₈H₁₈N₄O₂S
Molecular Weight : 354.43 g/mol
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives with the 1,3,4-thiadiazole ring effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The presence of the thiadiazole moiety contributes to the inhibition of tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Thiadiazole compounds have also been investigated for their anti-inflammatory properties. They may inhibit specific pathways involved in inflammation, potentially providing therapeutic benefits for inflammatory diseases .
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity by binding to active sites. This can prevent substrate binding and subsequent catalysis.
- Receptor Modulation : It might also act as a modulator of various receptors involved in signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of thiadiazole derivatives against various pathogens. For example:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 32.6 | Staphylococcus aureus |
| Compound B | 47.5 | Escherichia coli |
These findings suggest that this compound may possess similar or improved antimicrobial properties compared to established antibiotics .
Anticancer Studies
In vitro studies have shown that derivatives of the thiadiazole scaffold can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
These results indicate a promising potential for developing new anticancer agents based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
